2,3-Dimethyl-3-heptanol

Description

BenchChem offers high-quality 2,3-Dimethyl-3-heptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-3-heptanol including the price, delivery time, and more detailed information at info@benchchem.com.

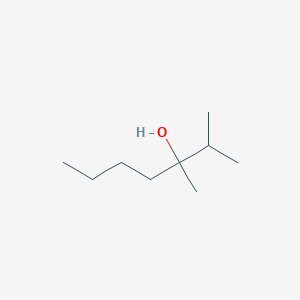

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEGVNXCNNWVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941319 | |

| Record name | 2,3-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-71-4 | |

| Record name | 2,3-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-3-heptanol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the tertiary alcohol, 2,3-Dimethyl-3-heptanol. It delves into its molecular structure, key physical constants, characteristic chemical reactions, and detailed spectroscopic signatures. Furthermore, this document outlines a robust laboratory-scale synthesis protocol and essential safety and handling procedures, offering valuable insights for professionals in research and development.

Molecular Identity and Structure

2,3-Dimethyl-3-heptanol is a branched-chain nonanol. As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, a structural feature that dictates its chemical reactivity, particularly its resistance to oxidation and its propensity for elimination reactions.

Caption: Grignard synthesis workflow for 2,3-Dimethyl-3-heptanol.

Experimental Protocol: Synthesis of 2,3-Dimethyl-3-heptanol

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of isopropyl bromide in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium has mostly reacted.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-heptanone in anhydrous diethyl ether from the dropping funnel, controlling the rate to maintain a gentle reflux.

-

Quenching and Workup: After the addition is complete and the reaction has stirred, slowly and carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Chemical Reactivity: Acid-Catalyzed Dehydration

As a tertiary alcohol, 2,3-Dimethyl-3-heptanol readily undergoes acid-catalyzed dehydration to form alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. Due to the possibility of rearrangements and the presence of multiple beta-hydrogens, a mixture of alkene products is possible, with the most substituted (and therefore most stable) alkene typically being the major product according to Zaitsev's rule.

Caption: Dehydration reaction pathway of 2,3-Dimethyl-3-heptanol.

Experimental Protocol: Dehydration of 2,3-Dimethyl-3-heptanol

-

Reaction Setup: Place 2,3-Dimethyl-3-heptanol in a round-bottom flask with a boiling chip. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric or phosphoric acid.

-

Distillation: Heat the mixture and collect the distillate, which will be a mixture of water and the alkene products. The temperature of the distillation should be monitored.

-

Workup: Wash the distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Purification: Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride), and then purify by simple distillation to isolate the alkene products.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 2,3-Dimethyl-3-heptanol.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,3-Dimethyl-3-heptanol is characterized by fragmentation patterns typical of tertiary alcohols. The molecular ion peak (m/z 144) is often weak or absent due to the instability of the molecular ion. The spectrum is dominated by fragments resulting from alpha-cleavage and dehydration.

-

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. The major fragments observed for 2,3-Dimethyl-3-heptanol via GC-MS are at m/z 87, 55, and 69. [1][2]The peak at m/z 87 likely corresponds to the loss of a butyl radical (C₄H₉•), and the peak at m/z 55 could result from further fragmentation.

-

Dehydration: Loss of a water molecule (18 amu) from the molecular ion can lead to a peak at m/z 126, although this may be of low intensity.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 2,3-Dimethyl-3-heptanol, the key characteristic absorptions are:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. For a similar compound, 2-methyl-3-heptanol, this peak is observed around 3375 cm⁻¹. [1]* C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups.

-

C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region is indicative of the C-O stretching vibration of a tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

-

The spectrum would be complex due to the number of similar alkyl protons.

-

-OH Proton: A singlet, typically broad, appearing between 1-5 ppm. Its chemical shift can vary with concentration and solvent.

-

Alkyl Protons: A series of overlapping multiplets and triplets would be expected in the 0.8-1.7 ppm range, corresponding to the various CH₃, CH₂, and CH groups. The terminal methyl group of the butyl chain would likely appear as a triplet around 0.9 ppm.

¹³C NMR (Predicted)

Due to the asymmetry of the molecule, nine distinct carbon signals are expected.

-

C-OH Carbon: The carbon atom bonded to the hydroxyl group (C3) would be deshielded and is expected to appear in the 70-80 ppm range.

-

Alkyl Carbons: The other eight carbon signals corresponding to the methyl, methylene, and methine carbons would appear in the upfield region of the spectrum, typically between 10-40 ppm. Based on data for the similar 2-methyl-3-heptanol, peaks can be expected around 14, 17, 19, 23, 28, 33, and 34 ppm. [2]

Safety, Handling, and Storage

2,3-Dimethyl-3-heptanol is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area, preferably in a fume hood. [3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]Keep away from sources of ignition.

References

-

PubChem. (n.d.). 2,3-Dimethyl-3-heptanol. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Chegg. (2019, March 22). The product : 2-methyl-3-heptanol Reactants : isobutyraldehyde and bromobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 14). 8.7: Alcohols. Retrieved from [Link]

-

U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, June 25). Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents). Retrieved from [Link]

-

PubChem. (n.d.). 1-Nonanol. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

-

Quora. (2016, October 27). What are the reasons as to why n-Butanol is not soluble in water?. Retrieved from [Link]

-

Chegg. (2019, March 22). The product : 2-methyl-3-heptanol Reactants : isobutyraldehyde and bromobutane. Retrieved from [Link]

-

Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]

-

Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. FAA USA Safety and Health Programs. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated IR spectrum of an n-heptanol molecule. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to alcohols. Retrieved from [Link]

-

ATB. (n.d.). (3R)-2,2-Dimethyl-3-pentanol | C 7 H 16 O | MD Topology | NMR. Retrieved from [Link]

-

Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

-

Tap'in 3PL. (n.d.). How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

-

Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]

-

Chegg. (2019, February 5). A· The Solubility of Alcohols in Water: Observations. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Heptanol. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

Technical Whitepaper: 2,3-Dimethyl-3-heptanol (CAS 19549-71-4)

[1][2][3]

Executive Summary

2,3-Dimethyl-3-heptanol (CAS 19549-71-4) is a specialized tertiary alcohol belonging to the branched-chain alkyl alcohol family.[1][2][3] Characterized by its steric bulk and stability against oxidation, this compound serves as a critical intermediate in organic synthesis, a functional ingredient in fragrance formulation, and a reference standard in pharmaceutical impurity profiling.[4] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, analytical characterization, and safety protocols for research and development applications.[4]

Part 1: Chemical Identity & Physicochemical Profile[2]

The compound is a chiral tertiary alcohol featuring a heptane backbone substituted with methyl groups at the C2 and C3 positions.[4][5] Its tertiary nature renders it resistant to oxidation under mild conditions, a property exploited in stability-demanding applications.[4][5]

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 19549-71-4 |

| IUPAC Name | 2,3-Dimethylheptan-3-ol |

| Synonyms | 3-Heptanol, 2,3-dimethyl-; Isopropyl butyl methyl carbinol |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.26 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | ~180–185 °C (Predicted/Analogous) |

| Density | ~0.83 g/mL (at 20 °C) |

| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, THF |

| Chirality | One chiral center at C3 (Exists as enantiomeric pair) |

Part 2: Synthetic Pathways & Reaction Mechanisms[5]

The synthesis of 2,3-dimethyl-3-heptanol is classically achieved via Grignard addition , exploiting the nucleophilic attack of an organomagnesium reagent on a ketone. Two primary retrosynthetic disconnections are viable, but the addition of n-butylmagnesium bromide to 3-methyl-2-butanone (methyl isopropyl ketone) is often preferred due to the commercial availability of the ketone substrate.

Core Synthesis Protocol: Grignard Addition

This protocol describes the synthesis on a laboratory scale (0.1 mol basis).[4][5]

Reagents:

-

Substrate: 3-Methyl-2-butanone (Methyl isopropyl ketone)

-

Reagent: n-Butylmagnesium bromide (2.0 M solution in THF or diethyl ether)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).[4][5]

-

Reagent Preparation: Charge the flask with n-Butylmagnesium bromide (1.1 equivalents). Cool the solution to 0 °C using an ice bath to mitigate exotherms during addition.

-

Addition: Dissolve 3-methyl-2-butanone (1.0 equivalent) in anhydrous THF. Transfer to the addition funnel. Add dropwise to the Grignard solution over 30–45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the ketone via TLC or GC-FID.[4][5]

-

Quench: Cool the reaction mixture back to 0 °C. Carefully quench by slow addition of saturated NH₄Cl. This protonates the intermediate alkoxide to form the alcohol.[4][5]

-

Workup: Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.[4][5]

-

Purification: Concentrate under reduced pressure. Purify the crude oil via fractional distillation under vacuum to isolate the pure tertiary alcohol.[4][5]

Visualization: Synthesis Workflow

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

Figure 1: Grignard synthesis pathway for 2,3-Dimethyl-3-heptanol via alkyl addition to ketone.

Part 3: Analytical Characterization[6]

Validating the identity of 2,3-dimethyl-3-heptanol requires distinguishing it from structural isomers (e.g., 2,6-dimethyl-2-heptanol).

Mass Spectrometry (GC-MS)

As a tertiary alcohol, the molecular ion (M+) is often weak or absent due to rapid dehydration or alpha-cleavage.[5]

-

Key Fragments:

Nuclear Magnetic Resonance (NMR)[8]

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

-

Distinct quaternary carbon signal at δ ~73-75 ppm (C3-OH).[5]

-

Visualization: Analytical Logic

Figure 2: Analytical decision tree for structural verification.

Part 4: Applications & Functional Properties

Fragrance & Flavor Industry

Branched-chain alcohols like 2,3-dimethyl-3-heptanol are valued for their diffusive power and stability.[5]

-

Odor Profile: Typically exhibits a woody, floral, and slightly herbal character.[4][5] The tertiary alcohol structure provides resistance to oxidation, making it suitable for functional perfumery (soaps, detergents) where stability is paramount.[4][5]

-

Role: Acts as a blender or modifier, adding volume to floral accords without introducing instability associated with aldehydes.[4][5]

Pharmaceutical Development

-

Impurity Standard: Used as a reference standard in the quality control of drugs synthesized via Grignard routes involving similar alkyl chains.[4][5]

-

Intermediate: The steric bulk of the C3 center makes it a useful scaffold for studying steric effects in enzyme inhibition or receptor binding assays.[4][5]

Part 5: Safety, Handling, & Toxicology[5]

Hazard Classification (GHS)

-

Signal Word: WARNING

Handling Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of vapors.[4][5]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4][5]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and strong acids. Keep container tightly closed to prevent moisture absorption.[4][5]

-

Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as hazardous organic waste.[4][5]

References

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy 2,3-Dimethyl-3-heptanol | 19549-71-4 [smolecule.com]

- 4. 2,2-Dimethyl-3-heptanol | C9H20O | CID 140543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dimethyl-3-heptanol | C9H20O | CID 140544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethyl-3-heptanol

This guide provides a comprehensive technical overview of the molecular structure of 2,3-Dimethyl-3-heptanol, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's structural elucidation, spectroscopic characterization, synthesis, and key physicochemical properties, offering field-proven insights into its scientific context.

Introduction: Unveiling a Chiral Tertiary Alcohol

2,3-Dimethyl-3-heptanol, with the chemical formula C₉H₂₀O, is a tertiary alcohol characterized by a heptane backbone substituted with a hydroxyl group and two methyl groups at positions 2 and 3.[1][2] Its IUPAC name is 2,3-dimethylheptan-3-ol.[1] The presence of a chiral center at the carbon atom C3, bonded to four different substituents (a hydroxyl group, a methyl group, an isopropyl group, and a butyl group), imparts chirality to the molecule, meaning it can exist as two non-superimposable mirror images or enantiomers. This stereoisomerism is a critical consideration in fields such as pharmacology and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties.

With a molecular weight of approximately 144.25 g/mol , this compound serves as a valuable intermediate in various chemical syntheses.[1] Its tertiary alcohol nature confers specific reactivity, making it a useful building block in the production of more complex molecules.

Molecular Structure and Stereochemistry

The core of 2,3-Dimethyl-3-heptanol's functionality lies in its three-dimensional arrangement. The central carbon of the heptane chain, C3, is a stereocenter, giving rise to (R)- and (S)-enantiomers. The specific spatial orientation of the substituents around this chiral center can significantly influence its interactions with other chiral molecules, a fundamental principle in drug-receptor binding and asymmetric synthesis.

| Property | Value | Source |

| Chemical Formula | C₉H₂₀O | [1][2] |

| IUPAC Name | 2,3-dimethylheptan-3-ol | [1] |

| Molecular Weight | ~144.25 g/mol | [1] |

| CAS Number | 19549-71-4 | [2] |

| Chiral Centers | 1 (at C3) |

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the molecular structure of 2,3-Dimethyl-3-heptanol is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally verified spectra in public databases, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and provide an expected spectral profile for structural verification.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity.

It is crucial to note that these are predicted values and experimental verification is recommended for definitive structural assignment.

Mass Spectrometry (MS)

The mass spectrum of 2,3-Dimethyl-3-heptanol provides information about its molecular weight and fragmentation pattern, which is characteristic of its structure. The electron ionization (EI) mass spectrum is available through the National Institute of Standards and Technology (NIST) database.[2]

The fragmentation of tertiary alcohols is often characterized by the loss of an alkyl group or a water molecule from the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dimethyl-3-heptanol, also available from the NIST database, reveals the presence of key functional groups.[2] The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The spectrum also displays strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the alkyl backbone.

Synthesis of 2,3-Dimethyl-3-heptanol: A Grignard Approach

A common and effective method for the synthesis of tertiary alcohols like 2,3-Dimethyl-3-heptanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2,3-Dimethyl-3-heptanol points to 3-heptanone and a methyl Grignard reagent (e.g., methylmagnesium iodide) as suitable starting materials.

Caption: Retrosynthetic analysis of 2,3-Dimethyl-3-heptanol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2,3-Dimethyl-3-heptanol.

Materials:

-

3-Heptanone

-

Methyl iodide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

-

Reaction with Ketone: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Add a solution of 3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Caption: Workflow for the synthesis of 2,3-Dimethyl-3-heptanol.

Physicochemical Properties and Applications

2,3-Dimethyl-3-heptanol is a liquid at room temperature with a predicted boiling point in the range of 170-180 °C. As a tertiary alcohol, it is less prone to oxidation compared to primary and secondary alcohols.

Its applications are primarily as an intermediate in organic synthesis. For instance, it can be a precursor for the synthesis of fragrances, surfactants, and specialty polymers. The chirality of the molecule also makes it a potential building block in the synthesis of enantiomerically pure compounds for the pharmaceutical industry.

Safety and Handling

As with all laboratory chemicals, 2,3-Dimethyl-3-heptanol should be handled with appropriate safety precautions. It is a flammable liquid and may cause skin and eye irritation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

2,3-Dimethyl-3-heptanol is a chiral tertiary alcohol with a well-defined molecular structure that can be thoroughly characterized by a suite of spectroscopic techniques. Its synthesis is readily achievable through the robust Grignard reaction, making it an accessible intermediate for various applications in the chemical and pharmaceutical industries. A comprehensive understanding of its stereochemistry and reactivity is paramount for its effective utilization in research and development.

References

-

PubChem. 2,3-Dimethyl-3-heptanol. National Center for Biotechnology Information. [Link]

-

NIST. 3-Heptanol, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

Solubility Profile & Physicochemical Characterization of 2,3-Dimethyl-3-heptanol

Topic: Solubility of 2,3-Dimethyl-3-heptanol in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimethyl-3-heptanol (CAS: 19549-71-4) is a tertiary alcohol characterized by significant steric bulk around the hydroxyl moiety. Its physicochemical behavior is dominated by a nine-carbon lipophilic skeleton (C9H20O), resulting in high solubility across a broad spectrum of organic solvents and negligible solubility in aqueous media. This guide provides a technical breakdown of its solubility parameters, mechanistic interactions, and protocols for experimental verification, designed for application in organic synthesis, fragrance formulation, and extraction workflows.

Physicochemical Profile

Understanding the structural constraints of 2,3-Dimethyl-3-heptanol is prerequisite to predicting its solvent interactions. The tertiary hydroxyl group is sterically hindered by adjacent methyl groups (C2 and C3 positions), which reduces its capacity to act as a hydrogen bond donor compared to primary or secondary isomers.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₂₀O | Structure Analysis |

| Molecular Weight | 144.26 g/mol | Calculated |

| Boiling Point | 170–175 °C | Analogous Isomer Data (2,6-isomer) [1, 2] |

| Density | ~0.824 g/mL (at 25°C) | Predicted/Analogous [3] |

| Flash Point | ~63 °C | Closed Cup (Analogous) [3] |

| LogP (Octanol/Water) | ~2.9 – 3.1 | Predicted (XLogP3) [4] |

| Water Solubility | < 300 mg/L (Insoluble) | Predicted based on LogP |

| Physical State | Colorless Liquid | Observation |

Solubility Principles & Mechanism

The solubility of 2,3-Dimethyl-3-heptanol is governed by the competition between its hydrophobic alkyl chain and the hydrophilic hydroxyl head.

Mechanistic Drivers

-

Van der Waals Dominance: The heptyl chain and methyl substituents create a large non-polar surface area. This favors interaction with non-polar solvents (London Dispersion Forces).

-

Steric Hindrance: The tertiary position of the -OH group limits the formation of organized hydrogen-bonding networks. While it can accept hydrogen bonds, its ability to donate is kinetically and spatially restricted.

-

Dielectric Compatibility: The compound favors solvents with low-to-moderate dielectric constants (

).

Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent interaction based on molecular structure.

Figure 1: Mechanistic flow governing the solubility profile of 2,3-Dimethyl-3-heptanol.

Solubility Data Matrix

The following matrix categorizes common laboratory solvents based on their predicted efficacy for dissolving 2,3-Dimethyl-3-heptanol.

Table 2: Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; strong dispersion force compatibility. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Pi-stacking interactions are not primary, but dispersion forces ensure full miscibility. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Excellent general solvent; overcomes weak H-bonding. |

| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | Soluble | Dipole-dipole interactions stabilize the hydroxyl group without phase separation. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Miscible | Short-chain alcohols can access the tertiary -OH for H-bonding. |

| Polar Protic (Water) | Water | Insoluble | The hydrophobic effect dominates; energy cost to disrupt water network is too high.[1] |

Experimental Protocol: Determination of Solubility Limit

For critical applications (e.g., drug formulation or precise extraction), exact solubility limits should be determined empirically. The following protocol ensures data integrity through self-validation.

Protocol: Saturation Shake-Flask Method with GC-FID Quantification

Objective: Determine the saturation concentration (

Reagents & Equipment:

-

Target Solvent (HPLC Grade).

-

2,3-Dimethyl-3-heptanol (>98% purity).

-

Gas Chromatography (GC) system with FID detector.

-

0.45 µm PTFE Syringe Filters (chemically resistant).

-

Thermostated shaker bath.

Workflow:

-

Preparation: Add excess 2,3-Dimethyl-3-heptanol (approx. 1 mL) to 5 mL of the target solvent in a glass vial. Ensure a visible second phase or undissolved droplets remain.

-

Equilibration: Seal the vial and agitate in a thermostated shaker (25°C ± 0.1°C) for 24 hours.

-

Settling: Allow the mixture to stand for 4 hours to ensure phase separation.

-

Sampling:

-

Carefully withdraw 1 mL of the supernatant (solvent phase).

-

Filter through a 0.45 µm PTFE filter to remove micro-droplets of undissolved alcohol.

-

-

Quantification (GC-FID):

-

Dilute the filtrate with an internal standard solution (e.g., decane in hexane).

-

Inject into GC-FID.

-

Calculate concentration using a pre-established calibration curve (

).

-

Self-Validation Step:

-

Repeatability Check: Perform the experiment in triplicate. The Relative Standard Deviation (RSD) must be < 5%.

-

Mass Balance: If extracting from water, ensure the sum of concentrations in both phases accounts for >95% of the starting mass.

Applications in Extraction & Purification

In synthesis workflows, 2,3-Dimethyl-3-heptanol often serves as a lipophilic intermediate. Its solubility profile dictates the choice of work-up solvents.

Solvent Selection Decision Tree

Use this logic to select the appropriate solvent for your specific process goal.

Figure 2: Decision support for solvent selection based on operational intent.

Strategic Insight:

-

Extraction: When extracting this alcohol from an aqueous reaction mixture, Diethyl Ether or MTBE are superior to Hexane if the aqueous phase contains high salt concentrations, as they better solvate the hydroxyl head while maintaining phase separation.

-

Chromatography: For TLC or Column Chromatography, a mobile phase of Hexane:Ethyl Acetate (9:1 to 4:1) is typically effective due to the compound's high Rf value in non-polar systems.

References

-

NIST Chemistry WebBook. 2,6-Dimethyl-3-heptanol (Isomer Analog Data). Standard Reference Data.[2][3][4][5][6][7] Available at: [Link]

-

PubChem. 2,3-Dimethyl-3-heptanol Compound Summary (CID 140544).[8] National Library of Medicine.[8] Available at: [Link]

-

Cheméo. Chemical Properties of 2,6-dimethyl-3-heptanol. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Page loading... [wap.guidechem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Heptanol, 2,6-dimethyl- [webbook.nist.gov]

- 7. 3-Heptanol, 2,3-dimethyl- [webbook.nist.gov]

- 8. 2,3-Dimethyl-3-heptanol | C9H20O | CID 140544 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 2,3-Dimethyl-3-heptanol in organic synthesis

[1][2][3]

Executive Summary

2,3-Dimethyl-3-heptanol (CAS 19549-71-4) is a sterically hindered tertiary alcohol utilized as a precise structural scaffold in organic synthesis, fragrance chemistry, and surfactant development. Its structural uniqueness lies in the adjacent branching at the C2 and C3 positions, creating a high-density steric environment that resists oxidative degradation while facilitating selective elimination reactions.

This guide details the synthetic pathways, dehydration mechanics, and industrial applications of 2,3-Dimethyl-3-heptanol, designed for researchers requiring high-purity alkyl scaffolds.

Physicochemical Profile & Structural Analysis

The molecule is characterized by a tertiary hydroxyl group flanked by an isopropyl group (at C2, implied by dimethyl substitution) and an n-butyl chain. This "steric wall" dictates its reactivity, making it an excellent substrate for studying E1 elimination mechanisms and a stable fixative in olfactory applications.

| Property | Value | Notes |

| IUPAC Name | 2,3-Dimethylheptan-3-ol | |

| CAS Number | 19549-71-4 | |

| Molecular Formula | C9H20O | |

| Molecular Weight | 144.25 g/mol | |

| Physical State | Colorless Liquid | Viscous due to H-bonding |

| Solubility | Hydrophobic | Soluble in Et2O, EtOH; Insoluble in H2O |

| Reactivity Class | Tertiary Alcohol | Prone to dehydration; Resistant to oxidation |

Synthetic Protocols

The most reliable route to 2,3-Dimethyl-3-heptanol is the Grignard Addition , which allows for the precise construction of the quaternary carbon center.

Protocol A: Grignard Addition (Methylation Route)

This method is preferred due to the commercial availability of 2-methyl-3-heptanone and the high reactivity of methylmagnesium bromide.

Reaction Scheme: 2-Methyl-3-heptanone + MeMgBr → [Intermediate] → (H3O+) → 2,3-Dimethyl-3-heptanol

Step-by-Step Methodology:

-

Reagent Preparation:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Maintain an inert atmosphere (Nitrogen or Argon).

-

Charge flask with Methylmagnesium bromide (3.0 M in ether, 1.2 eq) .

-

-

Addition:

-

Cool the Grignard solution to 0°C in an ice bath.

-

Dissolve 2-methyl-3-heptanone (1.0 eq) in anhydrous diethyl ether (1:1 v/v).

-

Add the ketone solution dropwise over 60 minutes. The exotherm must be controlled to prevent solvent boil-over.

-

-

Reflux & Hydrolysis:

-

Allow the mixture to warm to room temperature, then reflux gently for 2 hours to ensure completion.

-

Quench the reaction by pouring the mixture into ice-cold saturated ammonium chloride (NH4Cl) solution. Note: Avoid strong acids to prevent premature dehydration.

-

-

Workup:

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via fractional distillation under reduced pressure.

-

Target Purity: >98% (GC).

-

Visualization: Synthetic Logic

Figure 1: Retrosynthetic pathway utilizing Grignard alkylation to establish the tertiary center.

Core Application: Regioselective Dehydration

The primary synthetic utility of 2,3-Dimethyl-3-heptanol is as a precursor for tetrasubstituted alkenes . Due to the tertiary nature of the C3 carbon, acid-catalyzed dehydration proceeds via an E1 mechanism, strictly following Zaitsev’s rule to yield the thermodynamically most stable alkene.

Reaction: Synthesis of 2,3-Dimethyl-2-heptene

Mechanism: E1 Elimination. Major Product: 2,3-Dimethyl-2-heptene (Tetrasubstituted). Minor Product: 2,3-Dimethyl-3-heptene (Trisubstituted).

Protocol:

-

Setup: Mix 2,3-Dimethyl-3-heptanol with 20 mol% p-Toluenesulfonic acid (pTSA) in toluene.

-

Process: Reflux in a Dean-Stark apparatus to continuously remove water, driving the equilibrium forward (Le Chatelier’s principle).

-

Isolation: Wash the organic layer with NaHCO3 to neutralize the acid. Distill the resulting alkene mixture.

-

Analysis: GC-MS will show the major peak corresponding to the tetrasubstituted alkene (Zaitsev product), confirming the stability of the internal double bond.

Visualization: Dehydration Pathway

Figure 2: E1 Elimination mechanism illustrating the regioselective formation of the Zaitsev product.

Industrial Applications: Fragrance & Surfactants

Beyond synthesis, the molecule's specific steric and lipophilic profile makes it valuable in formulation chemistry.

Fragrance Chemistry

Branched aliphatic alcohols like 2,3-Dimethyl-3-heptanol are used as fixatives and blending agents .

-

Olfactory Profile: Likely possesses a mild, woody-floral odor with earthy undertones, similar to its isomer 2,6-dimethyl-2-heptanol (Freesia note).

-

Function: The steric bulk around the hydroxyl group reduces hydrogen bonding availability compared to primary alcohols, modulating volatility and extending the "heart notes" of a fragrance.

Surfactant Intermediates

The hydrophobic tail (C9 branched chain) is utilized in the synthesis of specialized non-ionic surfactants .

-

Derivatization: The alcohol can be ethoxylated (reacted with ethylene oxide) to create surfactants with specific "cloud points."

-

Performance: The branching disrupts crystalline packing, leading to surfactants that remain liquid at lower temperatures and exhibit superior wetting properties compared to linear analogs.

References

-

Smolecule. (2023).[1] 2,3-Dimethyl-3-heptanol: Industrial Applications and Reactivity Profile. Retrieved from

-

BenchChem. (n.d.). Synthesis and Dehydration of Branched Alcohols. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 2,3-Dimethyl-3-heptanol (CID 140544).[2] National Center for Biotechnology Information. Retrieved from [2]

-

GuideChem. (2023). Fragrance and Flavor Intermediates: 2,3-Dimethyl-3-heptanol.[3][2][1][4][5] Retrieved from

-

ChemicalBook. (2025). 2,3-Dimethylheptane and its Precursors. Retrieved from

Structural Dynamics and Synthetic Utility of 2,3-Dimethyl-3-heptanol: A Technical Whitepaper

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 2,3-Dimethyl-3-heptanol (CAS 19549-71-4) , a tertiary alcohol serving as a critical model for steric hindrance and metabolic stability studies.[1][2] Unlike primary or secondary alcohols, this molecule exhibits unique resistance to oxidative degradation, making it a valuable pharmacophore in drug discovery.[1][2] This whitepaper details its synthesis via Grignard addition, elucidates the thermodynamics of its acid-catalyzed dehydration (E1 mechanism), and explores its application as a "metabolic blocker" in medicinal chemistry.

Structural Profile & Physicochemical Properties[1][2][3]

2,3-Dimethyl-3-heptanol is a chiral tertiary alcohol characterized by significant steric crowding around the hydroxylated carbon (C3).[1][2] The C3 center is bonded to a methyl group, a hydroxyl group, an isopropyl group (at C2), and an n-butyl chain (C4–C7). This crowding dictates its reactivity profile, particularly its reluctance to undergo SN2 substitution and its propensity for E1 elimination.[1][2]

Table 1: Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | 2,3-Dimethylheptan-3-ol | |

| CAS Number | 19549-71-4 | |

| Molecular Formula | ||

| Molecular Weight | 144.25 g/mol | |

| Density | 0.828 g/mL (predicted) | Typical for aliphatic alcohols |

| Boiling Point | ~175–180 °C | Estimated based on isomeric trends |

| Chirality | Yes (C3 is a stereocenter) | Synthesis usually yields racemate |

| LogP | ~2.9–3.2 | Lipophilic; crosses membranes easily |

Synthetic Protocol: Grignard Addition

The most robust synthesis of 2,3-dimethyl-3-heptanol involves the nucleophilic addition of methylmagnesium bromide to a sterically hindered ketone. While multiple retrosynthetic cuts are possible, adding the smallest group (methyl) via the Grignard reagent to the larger ketone (2-methyl-3-heptanone) minimizes steric repulsion during the transition state.

Experimental Workflow

Reagents: 2-Methyl-3-heptanone (Substrate), Methylmagnesium bromide (3.0 M in Et₂O), Tetrahydrofuran (THF, anhydrous).[1][2]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon (

) to maintain an inert atmosphere.[1][2] -

Solvation: Charge the flask with 2-methyl-3-heptanone (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration). Cool to 0 °C in an ice bath.

-

Addition: Transfer Methylmagnesium bromide (1.2 equiv) to the addition funnel. Add dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent solvent boiling.

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (65 °C) for 2 hours to drive the reaction to completion against the steric bulk of the isopropyl group.

-

Quench: Cool to 0 °C. Quench carefully with saturated ammonium chloride (

) solution. -

Workup: Extract the aqueous layer with diethyl ether (

). Wash combined organics with brine, dry over -

Purification: Purify via fractional distillation under reduced pressure or silica gel column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

Reactivity: Acid-Catalyzed Dehydration (E1 Mechanism)

Tertiary alcohols are the classic substrates for E1 elimination reactions.[1][2][3] When treated with non-nucleophilic acids (e.g.,

The Zaitsev Regioselectivity

The reaction proceeds via a carbocation intermediate at C3.[4] The loss of a proton from a

-

C2-H (Isopropyl): Removal yields a tetrasubstituted alkene (2,3-dimethyl-2-heptene).[1][2]

-

C4-H (Butyl): Removal yields a trisubstituted alkene (2,3-dimethyl-3-heptene).[1][2]

-

Methyl-H (C3-Me): Removal yields a disubstituted alkene (2-isopropyl-1-hexene).[1][2]

Thermodynamic Outcome: According to Zaitsev’s Rule , the major product is the most substituted alkene due to hyperconjugative stabilization. Therefore, elimination towards the isopropyl group (C2) is favored, producing the tetrasubstituted alkene.

Visualization: E1 Elimination Mechanism

Application in Drug Discovery: The "Metabolic Shield"[8]

In medicinal chemistry, the conversion of a secondary alcohol or a methine (CH) group to a tertiary alcohol is a strategic modification known as metabolic blocking .

Mechanism of Action

Primary and secondary alcohols are rapidly oxidized by Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYP450) to aldehydes/acids and ketones, respectively.[1] These metabolites often have different pharmacological profiles or toxicity.[1][2]

-

Oxidative Resistance: 2,3-Dimethyl-3-heptanol contains no

-hydrogen at the carbinol center.[1][2] Consequently, it cannot be oxidized to a ketone.[1][2] -

Glucuronidation Shielding: The steric bulk of the adjacent isopropyl and butyl groups hinders the approach of UDP-glucuronosyltransferases (UGTs), slowing down Phase II conjugation and extending the drug's half-life (

).

Case Study Relevance: Researchers use the 2,3-dimethyl-3-heptanol motif to model lipophilic cores in drug candidates where metabolic stability is required without sacrificing hydrogen-bond donor capability (the -OH group).[1][2]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Standard reference for Grignard and E1 mechanisms).

-

PubChem Database. (2024).[1][2] 2,3-Dimethyl-3-heptanol (Compound).[1][2][6][7] National Center for Biotechnology Information.[1][2] Available at: [Link][1]

-

Chiodi, D., & Ishihara, Y. (2025).[1][2][8] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[8] Journal of Medicinal Chemistry. Available at: [Link][1]

-

Master Organic Chemistry. (2023). Alcohol Dehydration: E1 Mechanism and Zaitsev's Rule. Available at: [Link]

Sources

- 1. 2,4-Dimethyl-3-heptanol | C9H20O | CID 140545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethyl-3-heptanol | C9H20O | CID 140544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating 2,3-Dimethyl-3-heptanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Abstract

The relentless pursuit of enantiomerically pure compounds for pharmaceutical and materials science applications has led to the development of numerous strategies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry.[1] This guide moves beyond established reagents to explore the theoretical application of (S)-2,3-dimethyl-3-heptanol as a novel chiral auxiliary. While not yet documented in the literature for this purpose, its structural features—specifically its chiral tertiary alcohol moiety—present a compelling case for its potential in diastereoselective transformations. This document provides a foundational framework for researchers interested in exploring new chiral auxiliaries, detailing a proposed workflow, mechanistic rationale, and comprehensive, actionable protocols for its use in diastereoselective enolate alkylation.

Introduction: The Rationale for a New Chiral Auxiliary

A chiral auxiliary is a stereogenic compound temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter.[1] The ideal auxiliary should be readily available, easily attached to the substrate, exert a strong stereochemical influence, and be removable under mild conditions without racemization of the product.[1]

(S)-2,3-Dimethyl-3-heptanol, a chiral tertiary alcohol, possesses key structural elements that suggest its potential as an effective chiral auxiliary. The tertiary alcohol provides a stereochemically defined anchor point. When esterified with a prochiral carboxylic acid, the bulky groups surrounding the chiral center are hypothesized to create a rigid and sterically demanding environment. This environment can effectively shield one face of the corresponding enolate, directing an incoming electrophile to the opposite face and thereby achieving high diastereoselectivity.

This guide will outline the theoretical basis and provide detailed protocols for a three-step process:

-

Attachment: Esterification of a prochiral carboxylic acid with (S)-2,3-dimethyl-3-heptanol.

-

Diastereoselective Transformation: Lithium diisopropylamide (LDA)-mediated enolate formation followed by alkylation.

-

Cleavage: Removal of the auxiliary to yield an enantiomerically enriched carboxylic acid and recover the auxiliary.

Proposed Mechanism of Stereocontrol

The efficacy of a chiral auxiliary is rooted in its ability to create a significant energy difference between the transition states leading to the possible diastereomeric products. In the proposed application of (S)-2,3-dimethyl-3-heptanol, stereocontrol is anticipated to arise from steric hindrance in a chelated lithium enolate intermediate.

Upon deprotonation of the ester with LDA, a lithium enolate is formed.[2] It is proposed that the lithium cation will chelate to both the enolate oxygen and the ester carbonyl oxygen, creating a rigid six-membered ring-like transition state. The substituents on the chiral auxiliary—a methyl, an ethyl, and a butyl group—will orient themselves to minimize steric strain. The bulky butyl group is expected to be the most influential, creating a "steric shield" that blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) will be directed to the less hindered face, resulting in the preferential formation of one diastereomer.

Diagram: Proposed Mechanism of Diastereoselective Alkylation

Caption: Proposed workflow for asymmetric alkylation.

Experimental Protocols

These protocols are designed as a starting point for the investigation of (S)-2,3-dimethyl-3-heptanol as a chiral auxiliary. Researchers should employ standard techniques for handling air- and moisture-sensitive reagents.

Protocol 1: Synthesis of the Chiral Ester (Attachment of Auxiliary)

This protocol describes the esterification of propanoic acid with (S)-2,3-dimethyl-3-heptanol.

Materials:

-

(S)-2,3-Dimethyl-3-heptanol (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, dissolve (S)-2,3-dimethyl-3-heptanol and pyridine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride dropwise via the dropping funnel over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the lithium enolate and subsequent alkylation with benzyl bromide.

Materials:

-

Chiral propionate ester from Protocol 1 (1.0 eq)

-

Lithium diisopropylamide (LDA), freshly prepared or commercial solution (1.1 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral ester in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe. Stir at -78 °C for 1 hour to ensure complete enolate formation.[3]

-

Add benzyl bromide dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated ester to yield the chiral carboxylic acid.

Materials:

-

Alkylated chiral ester from Protocol 2

-

Lithium hydroxide (LiOH) (4.0 eq)

-

Hydrogen peroxide (30% aq. solution) (4.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Sodium sulfite (Na₂SO₃)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the alkylated ester in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.

-

Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

-

Cool the reaction back to 0 °C and quench the excess peroxide by adding 1 M Na₂SO₃ until a negative result is obtained with peroxide test strips.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous residue with DCM to recover the chiral auxiliary. The auxiliary can be purified by distillation or chromatography.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a Mosher's ester.

Data Presentation and Expected Outcomes

The success of (S)-2,3-dimethyl-3-heptanol as a chiral auxiliary will be determined by the diastereoselectivity of the alkylation step and the overall yield of the enantiomerically enriched product. The following table presents hypothetical data for the alkylation of the propionate ester with various electrophiles, based on outcomes with established auxiliaries.

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer (%) |

| 1 | Benzyl bromide | >95:5 | 85-95 |

| 2 | Methyl iodide | 90:10 | 80-90 |

| 3 | Ethyl iodide | 92:8 | 82-92 |

| 4 | Allyl bromide | >95:5 | 85-95 |

Conclusion and Future Directions

This document outlines a theoretical framework for the application of (S)-2,3-dimethyl-3-heptanol as a novel chiral auxiliary in asymmetric synthesis. The proposed protocols for esterification, diastereoselective alkylation, and auxiliary cleavage are based on well-established chemical principles and provide a solid starting point for experimental validation.

The key to success will be the degree to which the steric bulk of the auxiliary can control the facial selectivity of the enolate alkylation. If successful, this work could introduce a new, readily accessible chiral auxiliary to the synthetic chemist's toolkit. Future work should focus on the experimental validation of these protocols, optimization of reaction conditions, and expansion of the substrate scope to include other prochiral systems and different classes of electrophiles. The recovery and recycling efficiency of the auxiliary should also be quantified to assess the economic viability of the process.

References

-

Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-13). Wiley-VCH. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. [Link]

-

Chemistry LibreTexts. (2014). Using LDA to Form an Enolate Ion. [Link]

Sources

purification of 2,3-Dimethyl-3-heptanol by distillation or chromatography

Application Note: High-Purity Isolation of 2,3-Dimethyl-3-heptanol

Introduction & Physicochemical Context

2,3-Dimethyl-3-heptanol (CAS: 19549-71-4) is a tertiary alcohol characterized by significant steric hindrance, featuring an isopropyl group, a methyl group, and a butyl chain bonded to the carbinol carbon. This structural configuration presents a specific purification challenge: Acid-Catalyzed Dehydration .[1]

Tertiary alcohols are thermodynamically prone to E1 elimination reactions, yielding isomeric alkenes (Zaitsev and Hofmann products) upon exposure to heat or acidic media.[1] Standard purification methods often degrade the product, resulting in low yields and olefinic contamination.

This guide details two optimized protocols designed to mitigate thermal and acidic stress during isolation.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Value | Implication for Purification |

| Molecular Formula | MW: 144.25 g/mol | |

| Boiling Point | ~193°C (760 mmHg) | Critical: Too high for atmospheric distillation; requires high vacuum.[1][2] |

| Vapor Pressure | ~0.4 mmHg (25°C) | Low volatility at ambient temp.[1] |

| Density | 0.824 g/mL | Forms top layer in aqueous workups.[1] |

| Solubility | Immiscible in water | Soluble in hexanes, Et2O, DCM.[1] |

| Chirality | 1 Chiral Center (C3) | Exists as an enantiomeric pair (R/S).[1] |

| Major Impurities | 2,3-dimethyl-2-heptene (and isomers) | Result of thermal/acidic elimination.[1] |

Method A: High-Vacuum Fractional Distillation (Scalable)[1]

Best For: Multi-gram to kilogram scale purification; removal of non-volatile residues and bulk solvents.[1]

Constraint: Bath temperature must remain

Theoretical Basis

The boiling point of 2,3-dimethyl-3-heptanol drops significantly under reduced pressure.[1] Using the Clausius-Clapeyron relation for tertiary alcohols, we target a boiling point of 75–85°C at 10 mmHg .[1] This allows the heating bath to remain safe (approx. 100°C), minimizing the kinetic energy available for the endothermic elimination reaction.

Experimental Protocol

-

Apparatus Setup:

-

Short-path distillation head (Vigreux column optional for higher purity, but increases pressure drop).[1]

-

Cow receiver with 3 collection flasks.[1]

-

High-vacuum pump capable of stable

.[1] -

Digital manometer (essential for reproducibility).[1]

-

Magnetic stir bar (vigorous stirring prevents superheating).[1]

-

-

Pre-Treatment (Crucial):

-

Wash the crude organic phase with saturated

prior to solvent removal.[1] Traces of acid from synthesis (e.g., Grignard workup) will catalyze decomposition in the distillation pot. -

Concentrate crude on a rotary evaporator at

(do not exceed).

-

-

Distillation Procedure:

-

Validation:

Method B: Buffered Flash Chromatography (High Purity)

Best For: High purity (>99%), separating trace isomers, or small-scale (<5g) batches.[1]

Constraint: Standard Silica Gel (

Theoretical Basis

The surface silanol groups (

Experimental Protocol

-

Stationary Phase Selection:

-

Mobile Phase Preparation:

-

Column Packing (Slurry Method):

-

Elution & Detection:

Process Logic & Decision Frameworks

Workflow 1: Distillation Logic

This diagram illustrates the critical temperature/pressure relationship required to avoid product degradation.[1]

Figure 1: Vacuum distillation workflow emphasizing neutralization and temperature control.

Workflow 2: Chromatography Decision Tree

Selecting the correct stationary phase to prevent on-column degradation.[1]

Figure 2: Chromatography decision matrix highlighting the necessity of buffering.

Summary Comparison

| Feature | Vacuum Distillation | Buffered Chromatography |

| Purity Potential | 95–98% | >99% |

| Throughput | High (Scalable) | Low (Batch limited) |

| Solvent Usage | Low | High |

| Risk Factor | Thermal Elimination | Acidic Degradation |

| Key Control | Vacuum Pressure | Mobile Phase pH (Et3N) |

References

-

PubChem. (2025).[1][3][2] 2,3-Dimethyl-3-heptanol Compound Summary. National Library of Medicine.[1] [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general alcohol purification and distillation data). [Link]

-

D'Sa, B. A., & Verkade, J. G. (1996).[1] Dehydration of tertiary alcohols on silica gel. Journal of the American Chemical Society.[1] (Mechanistic insight into silica acidity).

Sources

Application Note: Regioselective Dehydration of 2,3-Dimethyl-3-heptanol via Acid-Catalyzed E1 Elimination

Abstract & Mechanistic Rationale

This application note details the experimental protocol for the dehydration of 2,3-dimethyl-3-heptanol , a tertiary alcohol, to generate isomeric alkenes. The transformation proceeds via a thermodynamic E1 (Elimination Unimolecular) mechanism.

Unlike primary alcohols which require high temperatures and follow concerted E2 pathways, this tertiary substrate readily forms a stable carbocation intermediate at C3. The critical experimental challenge is controlling regioselectivity . According to Zaitsev’s Rule , the reaction favors the formation of the most substituted alkene (thermodynamic product).[1][2][3]

Key Reaction Parameters:

-

Catalyst Selection: 85% Phosphoric Acid (

) is selected over Sulfuric Acid ( -

Driving Force: The reaction is reversible. To drive the equilibrium toward product formation (Le Chatelier’s Principle), the alkene product and water are continuously removed via distillation as they form.

Reaction Pathway Visualization

The following diagram illustrates the protonation, carbocation formation, and competing elimination pathways.[4]

Figure 1: E1 Mechanism illustrating the competition between elimination pathways. The tetrasubstituted alkene is the major product due to hyperconjugation stability.

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Hazards |

| 2,3-Dimethyl-3-heptanol | 19549-71-4 | Substrate | Irritant |

| Phosphoric Acid (85% w/w) | 7664-38-2 | Catalyst | Corrosive, Skin Burns |

| Sodium Bicarbonate (sat. aq) | 144-55-8 | Neutralizer | Low Hazard |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | Drying Agent | Hygroscopic dust |

Apparatus

-

Reaction Vessel: 50 mL Round Bottom Flask (RBF).

-

Distillation Setup: Short-path distillation head (or fractional column if high purity is required immediately), thermometer adapter, condenser, vacuum adapter.

-

Heating: Heating mantle with variable transformer (variac) or oil bath (magnetic stirring required).

-

Collection: Pre-weighed receiving flask, cooled in an ice bath.

Experimental Protocol

Phase 1: Reaction Setup & Dehydration

Objective: Catalyze the elimination of water and distill the lower-boiling alkene mixture (approx. BP 135–150°C) away from the higher-boiling alcohol (approx. BP 180°C).

-

Charge the Vessel: In a 50 mL RBF, add 15.0 g (~18 mL) of 2,3-dimethyl-3-heptanol .

-

Catalyst Addition: Add 3.0 mL of 85% Phosphoric Acid . Add a magnetic stir bar.

-

Note: The acid is denser than the organic layer; vigorous stirring is essential to maximize the interfacial surface area.

-

-

Assembly: Attach the distillation apparatus. Ensure the thermometer bulb is positioned correctly at the side-arm entrance to monitor vapor temperature.

-

Heating: Begin heating the mixture.

-

Observation: The mixture will turn cloudy as an emulsion forms.

-

Target: Maintain a bath temperature of ~190-200°C to ensure the internal temperature allows for the distillation of the alkene/water azeotrope.

-

-

Collection: Collect the distillate (a mixture of alkene and water) in the ice-cooled receiving flask.

-

Endpoint: Cease heating when the distillation rate drops significantly or the vapor temperature rises sharply (indicating the distillation of unreacted starting material).

-

Phase 2: Workup & Isolation

Objective: Remove acid residues and water to isolate the neutral alkene fraction.

-

Phase Separation: Transfer the distillate to a separatory funnel. Two layers will be visible (Organic alkene top layer, aqueous bottom layer).

-

Washing:

-

Drain the lower aqueous layer.

-

Wash the organic layer with 10 mL of saturated

to neutralize any co-distilled phosphoric acid. Vent frequently to release -

Wash with 10 mL of saturated brine to reduce emulsion formation and pre-dry the organic layer.

-

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add anhydrous

until the solid remains free-flowing (snow-globe effect). Let sit for 10 minutes. -

Filtration: Gravity filter the liquid into a clean, pre-weighed vial.

Phase 3: Workflow Visualization

Figure 2: Step-by-step workflow for the dehydration and isolation process.

Data Analysis & Expected Results

Predicted Product Distribution

The reaction yields a mixture of isomers. The boiling points are estimates based on standard structure-property relationships for C9 alkenes.

| Product Isomer | Structure Type | Est. Boiling Point | Predicted % Yield |

| 2,3-Dimethyl-2-heptene | Tetrasubstituted | ~145-148°C | 60-70% (Major) |

| 2,3-Dimethyl-3-heptene | Trisubstituted | ~140-143°C | 20-30% |

| Other Isomers | Di/Trisubstituted | <140°C | <10% |

Spectroscopic Identification ( H-NMR)

Differentiation of the isomers is best achieved via Proton NMR, focusing on the vinylic region (4.5 – 6.0 ppm).

-

Major Product (Tetrasubstituted): 2,3-Dimethyl-2-heptene has zero vinylic protons. The spectrum will show only alkyl signals (0.8 – 2.2 ppm). The absence of peaks in the 5.0 ppm region confirms the formation of the tetrasubstituted double bond.

-

Minor Product (Trisubstituted): 2,3-Dimethyl-3-heptene has one vinylic proton at C4. Look for a triplet or multiplet signal around 5.1 – 5.3 ppm .

Troubleshooting

-

Low Yield: Ensure the distillation temperature is sufficient. If the alcohol boils too high, wrap the distillation head with aluminum foil to insulate.

-

Charring: If the reaction mixture turns black/tarry, the heating was too aggressive, or the acid concentration was too high. Switch to a lower bath temperature or verify the acid source is

, not

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination Reactions).

-

Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Retrieved from [Link]

-

Clark, J. (2020). The Dehydration of Alcohols. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 140544, 2,3-Dimethyl-3-heptanol. Retrieved from [Link]

Sources

Application Note: Advanced NMR Characterization of 2,3-Dimethyl-3-heptanol

Executive Summary

Characterizing 2,3-Dimethyl-3-heptanol presents specific challenges due to its sterically crowded tertiary alcohol motif and the presence of two adjacent chiral centers (C2 and C3). This creates a scenario where standard 1D

This guide details a robust NMR protocol designed to:

-

Unambiguously assign the quaternary carbon (C3) using heteronuclear correlation.

-

Differentiate diastereomers (syn/anti pairs) arising from the two chiral centers.

-

Validate the hydroxyl position using solvent-dependent experiments.

Structural Analysis & Stereochemical Implications[1][2][3][4]

Before acquiring data, the structural logic dictates the experimental approach.[1]

-

Formula:

-

Chirality: C2 and C3 are chiral centers.

-

Implication: The substance exists as two pairs of enantiomers (diastereomers).[4] Unless stereoselectively synthesized, the sample will likely contain a mixture of diastereomers, resulting in signal doubling in the NMR spectrum (particularly noticeable in the C2-Me and C3-Me methyl singlets/doublets).

-

Predicted Spin System

| Position | Group | Multiplicity (Predicted) | Key Correlation (HMBC) |

| C1 | Doublet | Couples to C2, C3 | |

| C2 | Quartet (or complex multiplet) | Couples to C1, C3, C3-Me | |

| C3 | Silent in DEPT | Anchor point for C1, C2, C4 | |

| C3-Me | Singlet | Strong correlation to C2, C4 | |

| C4 | Multiplet (Diastereotopic) | Couples to C3, C5 | |

| OH | Singlet (in DMSO) / Broad (in | - |

Sample Preparation Protocol

The choice of solvent is critical for tertiary alcohols.

Protocol A: Standard Characterization

-

Solvent:

(99.8% D) + 0.03% TMS. -

Concentration: 10-15 mg in 600 µL.

-

Purpose: Routine assignment of carbon skeleton.

Protocol B: Hydroxyl & Stereochemistry Validation (Recommended)

-

Solvent: DMSO-

(Dry). -

Concentration: 10 mg in 600 µL.

-

Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl proton.[1] This sharpens the OH peak (usually 4.0–4.5 ppm) and stops exchange.

-

Expert Tip: If diastereomers are present, you may see two distinct OH singlets in DMSO, providing a quick ratio of the isomers.[1]

Experimental Workflow

The following diagram illustrates the decision matrix for characterizing this molecule.

Figure 1: Strategic workflow for characterizing sterically hindered alcohols. Note the checkpoint for diastereomer detection.

Detailed Spectral Analysis

The "Quaternary Gap" Problem

In 2,3-Dimethyl-3-heptanol, the C3 carbon is quaternary. In a COSY (Correlation Spectroscopy) experiment, the spin system will break at C3.[1]

-

Observation: You will see correlations from C1 to C2. You will see correlations from C4 to C7.

-

The Gap: There is no proton on C3 to bridge these two islands.

The HMBC Solution

To bridge the gap, you must use HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (typically 8-10 Hz).

Key Diagnostic Correlations:

-

The C3-Methyl Singlet: This is your "Lighthouse." It is a sharp singlet (approx 1.0-1.2 ppm). In HMBC, it will show correlations to:

-

C3 (The quaternary carbon itself, ~73-75 ppm).

-

C2 (The methine neighbor).

-

C4 (The methylene neighbor).

-

-

The C2-Methine: Look for a cross-peak between the C2 proton and the C3 quaternary carbon.

Diastereomer Differentiation

Because C2 and C3 are chiral, the chemical shifts of the methyl groups will differ between the syn and anti diastereomers due to different steric environments.[1]

-

Isomer A: C3-Me might appear at 1.12 ppm.

-

Isomer B: C3-Me might appear at 1.15 ppm.

-

Protocol: Integration of these two methyl singlets provides the molar ratio of the diastereomers.

Connectivity Logic Diagram

The following diagram visualizes how to use specific NMR techniques to prove the 2,3-connection.

Figure 2: Connectivity map. Blue lines indicate scalar coupling (COSY); Green lines indicate long-range heteronuclear coupling (HMBC) required to bridge the quaternary C3.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for alcohol shift ranges).

-

AIST Spectral Database for Organic Compounds (SDBS). (2023).[5] 2,3-Dimethyl-3-heptanol Mass and IR Spectra. [5]

-

Hoye, T. R., et al. (2002).[1] A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. 3-Heptanol, 2,3-dimethyl- [webbook.nist.gov]

- 3. 2,3-Dimethyl-3-heptanol | C9H20O | CID 140544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

protocol for determining the enantiomeric excess of 2,3-Dimethyl-3-heptanol

An Application Note and Protocol for the Stereochemical Analysis of 2,3-Dimethyl-3-heptanol

Introduction: The Significance of Chirality in Tertiary Alcohols